Eriolangin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
52617-35-3 |
|---|---|
Molecular Formula |
C20H28O6 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
[(3aR,4S,7aR)-6-(hydroxymethyl)-5-[(2S)-5-hydroxypentan-2-yl]-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-4-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C20H28O6/c1-5-11(2)19(23)26-18-16(12(3)7-6-8-21)14(10-22)9-15-17(18)13(4)20(24)25-15/h5,12,15,17-18,21-22H,4,6-10H2,1-3H3/b11-5-/t12-,15+,17+,18+/m0/s1 |
InChI Key |
FCDRLRIIZKINNV-WLHXTXINSA-N |
SMILES |
CC=C(C)C(=O)OC1C2C(CC(=C1C(C)CCCO)CO)OC(=O)C2=C |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@H]1[C@H]2[C@@H](CC(=C1[C@@H](C)CCCO)CO)OC(=O)C2=C |
Canonical SMILES |
CC=C(C)C(=O)OC1C2C(CC(=C1C(C)CCCO)CO)OC(=O)C2=C |
Other CAS No. |
52617-35-3 |
Synonyms |
eriolangin |
Origin of Product |
United States |
Isolation and Structural Elucidation Methodologies for Eriolangin
Natural Occurrence and Discovery of Eriolangin
This compound is a naturally occurring compound. It is classified as a sesquiterpenoid, a fifteen-carbon compound derived from three isoprenoid units with the general formula C₁₅H₂₄ ctdbase.org. This compound, along with eriolanin, were reported as novel antileukaemic seco-eudesmanolides isolated from Eriophyllum lanatum mdpi.com. Publications in the year following this initial report also described the isolation of this compound pharmacognosy.us.
Advanced Extraction Techniques from Biological Sources
The initial step in obtaining this compound from its natural sources involves efficient extraction. Various techniques are employed to isolate compounds from plant materials, aiming for high yield and purity while minimizing degradation researchgate.net.
Solvent-Based Extraction Optimization
Solvent extraction is a fundamental technique for isolating compounds from solid samples by exploiting differences in solubility anton-paar.com. For natural products like this compound, this typically involves using organic solvents such as ethanol (B145695) or methanol (B129727) to extract the target compounds from the plant matrix researchgate.net. The efficiency of solvent extraction is influenced by several factors, including the type of solvent, solvent concentration, temperature, extraction time, and the solid-to-liquid ratio openresearchafrica.orgwu.ac.th. Optimizing these parameters is crucial to maximize the yield of extracted compounds mdpi.com. For example, studies on extracting phenolic compounds have shown that solvent concentration significantly impacts recovery, with optimal concentrations varying depending on the plant material and target compounds openresearchafrica.orgwu.ac.th. The solid-to-liquid ratio also plays a significant role, with a higher ratio generally leading to increased extraction efficiency up to a certain point openresearchafrica.org.
Modern Assisted Extraction Methods (e.g., Microwave-Assisted, Sonication)
To improve efficiency and reduce extraction time and solvent consumption compared to conventional methods like Soxhlet extraction, modern assisted extraction techniques are increasingly utilized researchgate.netanton-paar.com.
Microwave-Assisted Extraction (MAE) uses microwave energy to heat solvents and samples rapidly, accelerating the transfer of analytes into the solvent anton-paar.commdpi.com. MAE can significantly cut down working times and often results in higher yields and purity of the extract mdpi.com. The efficiency of MAE is influenced by parameters such as solvent nature and volume, extraction time, microwave power, and temperature phcogrev.com. Studies have demonstrated the effectiveness of MAE for extracting various bioactive compounds from plant materials mdpi.comphcogrev.comdlsu.edu.ph.
Sonication-Assisted Extraction (UAE) utilizes ultrasound waves to enhance extraction researchgate.net. The mechanical tension and acoustic cavitation generated by ultrasound can improve solvent penetration into the plant matrix and increase the contact surface area between the solid material and the solvent, thereby improving extraction yield and reducing extraction time researchgate.netnih.gov. UAE is considered a relatively low-cost technique that does not require complex instrumentation researchgate.net. Optimization of UAE parameters such as sonication time, temperature, and amplitude is important for maximizing the yield of target compounds nih.govnih.gov. Hybrid technologies combining ultrasound and microwave assistance (U/M-AE) have also been explored to further enhance extraction efficiency mdpi.com.
Chromatographic Separation Strategies for this compound Isolation
Following extraction, chromatographic separation techniques are essential to isolate and purify this compound from the complex mixture of compounds present in the crude extract.
Preparative Liquid Chromatography Applications (e.g., MPLC, HPLC)
Liquid chromatography, particularly at the preparative scale, is widely used for the isolation and purification of natural products nih.govresearchgate.net. Preparative liquid chromatography aims to isolate and purify desired compounds in larger quantities compared to analytical chromatography researchgate.net.
Medium-Pressure Liquid Chromatography (MPLC) is a preparative technique often used for the separation of larger amounts of extract uu.sescienceasia.org. MPLC operates at lower pressures than HPLC and typically uses columns with larger particles uu.se. While its separation power may be less than HPLC, MPLC allows for higher flow rates, quicker separations, and the use of less expensive columns uu.se. MPLC can be used as a preliminary step to fractionate crude extracts before further purification by other methods nih.govscienceasia.org. Gradient elution, where the solvent polarity is gradually changed, is often essential for effective separation in MPLC scienceasia.org.
High-Performance Liquid Chromatography (HPLC) is a powerful technique used for both analytical and preparative purposes uu.se. Preparative HPLC is frequently employed for the final purification of natural products due to its high separation efficiency researchgate.netuu.se. It involves using high pressure to force the mobile phase through a column packed with small particles, providing high resolution separation researchgate.net. Reverse-phase HPLC is commonly used for the purification of natural products uu.se. The optimization of HPLC conditions, including the stationary phase and mobile phase composition, is crucial for achieving effective separation and isolation of target compounds nih.gov.
Combining different chromatographic techniques, such as MPLC and preparative HPLC, is a common strategy for isolating pure compounds from complex natural extracts nih.gov. MPLC can be used for initial prefractionation, followed by further purification of the obtained fractions using preparative HPLC nih.gov.
Solid-Phase Extraction Methodologies
Solid-Phase Extraction (SPE) is a versatile sample preparation technique used for isolating, purifying, and concentrating specific analytes from complex mixtures before chromatographic analysis organomation.comsigmaaldrich.comthermofisher.com. SPE employs a solid adsorbent material (stationary phase) to selectively retain or exclude target compounds based on their physicochemical properties and interactions with the sorbent organomation.comthermofisher.com.
The SPE process typically involves several steps: conditioning the sorbent, loading the sample, washing to remove impurities, and eluting the target analyte phenomenex.com. By carefully selecting the sorbent material and manipulating the solvents used in each step, highly selective separations can be achieved organomation.com. Common sorbent materials include silica-based materials, polymeric resins, carbon-based materials, and ion exchange resins organomation.com. SPE can significantly reduce matrix interferences and concentrate analytes, thereby improving the accuracy and sensitivity of subsequent analytical techniques like HPLC and GC sigmaaldrich.comthermofisher.com. SPE is widely used in various fields, including pharmaceutical, environmental, and food safety analysis sigmaaldrich.comthermofisher.comelementlabsolutions.com.
Compound Information
Spectroscopic and Spectrometric Techniques for Structural Elucidation
Spectroscopic and spectrometric methods are indispensable tools in the structural determination of complex organic molecules such as this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HR-MS), and Infrared (IR) spectroscopy provide complementary data crucial for piecing together the molecular structure. These techniques are considered optimal for characterizing the molecular structure of compounds like this compound .
NMR spectroscopy is a powerful technique used to determine the carbon-hydrogen framework and the relative orientation of atoms in a molecule, making it critical for stereochemical assignment clariant.comyoutube.comnd.edunih.gov. Both proton NMR (¹H NMR) and carbon-13 NMR (¹³C NMR) provide detailed information about the different types of hydrogen and carbon atoms present, their chemical environments, and their connectivity youtube.comnd.edu.
For this compound and related sesquiterpenes, analyses of ¹H and ¹³C NMR spectra provide insights into the number and types of protons and carbons, including the presence of methyl groups, methylene (B1212753) groups, methine groups, and quaternary carbons nih.gov. The chemical shifts and coupling patterns in ¹H NMR spectra are particularly useful for determining the connectivity of adjacent protons youtube.com.
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), are vital for establishing through-bond and through-space correlations between nuclei nd.edunih.gov. COSY experiments reveal couplings between protons on adjacent carbons, while HMBC experiments show correlations between protons and carbons separated by two or three bonds nih.gov. These 2D NMR data are crucial for mapping the carbon skeleton and confirming the connectivity inferred from 1D NMR data nih.gov. While specific detailed NMR data for this compound were not extensively provided in the search results, the literature indicates that ¹H, ¹³C, and 2D-COSY NMR were employed in its structural elucidation rsc.org. For related compounds, analysis of HMBC and COSY correlations has been instrumental in structural determination nih.gov.
Stereochemical assignments in molecules like this compound are often challenging but can be addressed using NMR techniques, particularly by analyzing coupling constants and employing techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), which reveals spatial proximity between nuclei nih.gov. Although the initial report on this compound's isolation mentioned that the absolute configuration was not determined definitively by X-ray crystallography due to uncertainties rsc.org, NMR data, especially coupling constants and potentially NOESY (though not explicitly mentioned for this compound in the snippets), would be critical for assigning relative stereochemistry.
High-Resolution Mass Spectrometry (HR-MS) is a crucial technique for determining the accurate molecular weight and elemental composition of a compound clariant.comyoutube.comnd.edunih.gov. HR-MS provides a precise mass-to-charge ratio (m/z) for the molecular ion, which can be used to calculate the exact molecular formula nih.gov.
For this compound, HR-MS data would be used to confirm its molecular formula, which has been reported as C₂₀H₂₈O₆ chemicalbook.comgla.ac.uk. The accurate mass obtained from HR-MS allows for the differentiation of compounds with similar nominal masses but different elemental compositions, providing a high degree of confidence in the determined molecular formula nih.gov. In the structural elucidation of related sesquiterpenes, HR-MS has been used to suggest molecular formulas that are then corroborated by other data, such as ¹³C NMR which indicates the number of carbon atoms nih.gov.
Infrared (IR) spectroscopy is a valuable technique for identifying the presence of specific functional groups within a molecule based on the vibrations of chemical bonds clariant.comyoutube.comnd.edunih.gov. Different functional groups absorb infrared radiation at characteristic frequencies, resulting in distinctive peaks in the IR spectrum youtube.com.
For this compound, IR spectroscopy has been used to infer the presence of key functional groups. The initial isolation study reported IR absorptions that provided clues about the structure rsc.org. Specifically, the presence of an α-methylene-γ-lactone function was inferred from an IR band at 5.70 µm rsc.org. Additionally, an absorption at 6.85 µm suggested the presence of an α,β-unsaturated ester group rsc.org. These characteristic IR signals provide important corroborating evidence for the functional groups predicted by the molecular formula and NMR data. The presence of a carbonyl group, for instance, is typically indicated by a strong absorption in the IR spectrum, which is consistent with the ester and lactone functionalities in this compound youtube.com.
The combined application of NMR, HR-MS, and IR spectroscopy provides a comprehensive dataset that allows for the detailed structural elucidation of this compound, from its elemental composition and functional groups to the complex arrangement of atoms and their stereochemistry.
Biosynthetic Pathways and Bioengineering of Eriolangin
Proposed Biosynthetic Origins of Seco-Eudesmanolides
Seco-eudesmanolides are a class of sesquiterpene lactones characterized by a cleaved carbon-carbon bond within the eudesmane (B1671778) skeleton. Their biosynthesis is understood to follow a pathway common to many sesquiterpenoids, diverging at later stages through specific enzymatic modifications.
Farnesyl Diphosphate (B83284) as a Key Precursor
The universal precursor for all sesquiterpenoids, including seco-eudesmanolides, is farnesyl diphosphate (FPP) wikipedia.orgnih.govnih.govresearchgate.netpsu.eduwur.nlnih.govgenome.jprsc.org. FPP is a fifteen-carbon isoprenoid pyrophosphate that is synthesized through either the mevalonate (B85504) (MVA) pathway or the methylerythritol 4-phosphate (MEP) pathway mdpi.com. In plants and fungi, the MVA pathway is generally considered the primary route for sesquiterpene production mdpi.comfoodb.ca.
Role of the Humulene (B1216466) Pathway in Sesquiterpenoid Biogenesis
While sesquiterpenes can arise from various cyclization patterns of FPP, the humulene pathway is relevant to the biogenesis of certain sesquiterpenoids. Humulene, a monocyclic sesquiterpene, is formed from FPP catalyzed by sesquiterpene synthase enzymes wur.nlfoodb.cawikipedia.org. Although eriolangin is a seco-eudesmanolide and not a humulene, the initial cyclization of FPP can lead to various cyclic intermediates, including those with an 11-membered ring like humulene genome.jpwikipedia.org, or bicyclic structures like the eudesmane skeleton nih.govpsu.edu. The specific cyclization catalyzed by a particular sesquiterpene synthase dictates the initial carbocyclic scaffold.
Enzymatic Transformations and C-C Bond Cleavages Leading to Seco-Eudesmanolide Skeletons
The formation of the seco-eudesmanolide skeleton from a cyclic precursor, such as a rearranged eudesmane intermediate, involves specific enzymatic transformations, including C-C bond cleavage thegoodscentscompany.comscilit.netchemrxiv.orgacs.org. Sesquiterpene lactones, in general, are formed through the cyclization of FPP followed by oxidation and lactone ring formation researchgate.netwur.nlnih.gov. In the case of seco-eudesmanolides, a cleavage event occurs in the carbocyclic core. This oxidative cleavage of a C-C bond is a complexity-generating process in terpenoid biosynthesis, leading to structural diversity scilit.netchemrxiv.org. While the precise enzymatic steps leading to the seco-eudesmane skeleton of this compound are not exhaustively detailed in the provided snippets, the general principle involves oxygenation reactions and subsequent bond scission catalyzed by specific enzymes, likely including cytochrome P450 enzymes which are known to be involved in sesquiterpene lactone biosynthesis wur.nlnih.gov.
Genetic and Enzymatic Studies of this compound Biosynthesis
Direct genetic and enzymatic studies specifically focused on this compound biosynthesis are not extensively detailed in the provided search results. However, research on the biosynthesis of other sesquiterpene lactones and seco-sesquiterpenoids provides insights into the types of genes and enzymes likely involved. Studies on related compounds have identified sesquiterpene synthases responsible for the initial cyclization of FPP and cytochrome P450 enzymes involved in subsequent oxidation and cyclization steps wur.nlnih.gov. Elucidating the specific enzymes and genes for this compound would involve identifying the sesquiterpene synthase that forms the relevant precursor skeleton and the downstream enzymes, including those catalyzing the C-C bond cleavage and lactone formation.
Strategies for Biosynthetic Pathway Elucidation and Reconstruction
Several strategies are employed to elucidate and reconstruct the biosynthetic pathways of natural products like this compound frontiersin.orgresearchgate.netnih.govresearchgate.netnih.govfrontiersin.orguobaghdad.edu.iq. These approaches are crucial for understanding the enzymatic machinery and genetic basis of their production.
Common strategies include:
Genome Sequencing and Mining: Identifying potential biosynthetic gene clusters (BGCs) based on the presence of genes encoding known enzymes involved in terpene biosynthesis, such as terpene synthases and cytochrome P450s researchgate.netnih.gov.
Transcriptomics and Co-expression Analysis: Identifying genes that are co-expressed with known pathway genes or that show expression patterns correlating with the accumulation of the natural product frontiersin.orgnih.gov.
Isotope Labeling Studies: Feeding experiments with isotopically labeled precursors (e.g., labeled farnesyl diphosphate) to trace the incorporation of atoms into the final product and identify intermediates nih.gov.
Enzymatic Assays: Characterizing the function of putative biosynthetic enzymes in vitro using recombinant proteins and pathway intermediates as substrates frontiersin.orgnih.gov.
Gene Silencing or Knockout: Investigating the effect of downregulating or deleting candidate genes on the production of this compound frontiersin.org.
Heterologous Expression: Introducing candidate genes or entire BGCs into a suitable host organism (e.g., yeast, E. coli, or other plants) to reconstitute the pathway or parts of it and confirm gene function frontiersin.orgnih.govnih.gov.
Chemoproteomics: Using activity-based probes to identify active enzymes involved in the pathway frontiersin.org.
De novo Pathway Reconstruction: Predicting reactions and pathways based on the chemical structures of metabolites, particularly when reference pathways are unknown researchgate.netnih.gov. Machine learning methods are also being explored for metabolic pathway prediction and reconstruction frontiersin.org.
Reconstruction of pathways often involves assembling identified genes into expression vectors and transforming them into a host, allowing for the production of the target compound or intermediates nih.gov.
Metabolic Engineering Approaches for this compound Production
Metabolic engineering offers strategies to enhance the production of natural products, including sesquiterpene lactones, by manipulating the host organism's metabolic pathways nih.govjipb.netnih.gov. For this compound, metabolic engineering could involve:
Increasing Precursor Supply: Enhancing the flux through the mevalonate pathway to increase the availability of farnesyl diphosphate nih.gov. This can be achieved by overexpressing key enzymes in the pathway.
Optimizing Pathway Enzymes: Expressing highly active or specific this compound biosynthetic enzymes. This may involve screening enzymes from different sources or engineering existing enzymes for improved catalytic efficiency or altered substrate specificity evitachem.com.
Eliminating Competing Pathways: Reducing or eliminating metabolic pathways that divert FPP or intermediates away from this compound biosynthesis researchgate.net.
Optimizing Gene Expression: Using strong or inducible promoters to control the expression levels of the biosynthetic genes at appropriate stages nih.gov.
Subcellular Localization: Targeting enzymes to specific cellular compartments to improve pathway efficiency jipb.net.
Protein Engineering: Modifying enzymes to improve their stability, solubility, or catalytic activity.
Host Optimization: Selecting or engineering host organisms that are well-suited for the production of complex molecules and can tolerate potential toxicity of intermediates or the final product nih.gov.
Metabolic engineering efforts for sesquiterpenoids in general have shown success in increasing yields in heterologous hosts nih.govnih.gov. Applying these principles to this compound would require a detailed understanding of its specific biosynthetic pathway.
Design and Implementation in Heterologous Host Systems
The production of complex natural products like this compound through chemical synthesis can be challenging and economically unfeasible on a large scale. Metabolic engineering and synthetic biology offer promising avenues for producing such compounds in heterologous host systems, such as bacteria, yeast, or plant cells. nih.govnih.govzbiotics.com Heterologous expression involves introducing genes from a source organism into a host organism that does not naturally possess them, enabling the host to produce the desired compound. wikipedia.org
Designing a heterologous host system for this compound production requires the identification and cloning of all genes encoding the necessary biosynthetic enzymes. This typically involves:
Identifying candidate genes: Based on known sesquiterpene biosynthetic pathways and the predicted enzymatic steps for this compound formation (e.g., FPP synthase, cyclases, cytochrome P450s, hydroxylases, dehydrogenases).
Gene synthesis and optimization: Synthesizing codon-optimized genes for efficient expression in the chosen host organism. elifesciences.org
Pathway assembly: Assembling the identified and optimized genes into one or more expression vectors.
Transformation of host organism: Introducing the expression vectors into a suitable heterologous host. Common hosts for natural product biosynthesis include Escherichia coli and Saccharomyces cerevisiae due to their well-characterized genetics, ease of manipulation, and rapid growth. nih.govzbiotics.commdpi.com Other hosts like Pichia pastoris or even plant cells can also be used depending on the complexity of the pathway and the need for specific post-translational modifications. mdpi.comalga.cz
Pathway balancing and optimization: Ensuring that all enzymes in the pathway are expressed at appropriate levels to prevent the accumulation of toxic intermediates and maximize the flux towards the final product. This often involves using promoters of varying strengths, optimizing gene order, and controlling gene expression. neb.comnih.gov
Challenges in implementing complex biosynthetic pathways in heterologous hosts include enzyme compatibility, cofactor availability, metabolic burden on the host, and the potential for intermediate toxicity. neb.comnih.gov Successful implementation often requires significant fine-tuning of the genetic constructs and the host strain. For instance, expressing toxic proteins in E. coli requires well-regulated expression systems to improve host viability. neb.com
Research findings in the bioengineering of other sesquiterpene lactones, such as artemisinin (B1665778) precursors, provide valuable insights. Studies have demonstrated the successful introduction of multi-gene pathways into yeast and E. coli for the production of these compounds. frontiersin.orgresearchgate.net These efforts often involve optimizing upstream pathways to increase the supply of precursors like FPP and balancing the expression of downstream pathway enzymes.
Computational Modeling for Pathway Optimization (e.g., Flux Balance Analysis)
Computational modeling plays a crucial role in optimizing biosynthetic pathways in heterologous hosts. nih.gov Flux Balance Analysis (FBA) is a widely used constraint-based modeling technique that predicts the flow of metabolites through a metabolic network at steady-state by maximizing a defined objective function, such as biomass production or product yield. nih.govnih.govbiorxiv.org
In the context of bioengineering this compound production, FBA and related computational methods can be used to:
Identify metabolic bottlenecks: Pinpoint reactions or pathways that limit the production of this compound precursors or the final product.
Predict the impact of genetic modifications: Simulate the effects of gene knockouts, knock-ins, or overexpression on the metabolic flux distribution and product yield. nih.gov
Design optimal host strains: Suggest genetic modifications to redirect metabolic flux towards this compound biosynthesis while maintaining essential cellular functions. nih.govnih.gov
Optimize media composition and culture conditions: Predict how changes in nutrient availability affect metabolic fluxes and product formation.
FBA relies on a genome-scale metabolic model of the host organism, which includes all known metabolic reactions and their stoichiometry. nih.govbiorxiv.org By applying constraints based on experimental data (e.g., nutrient uptake rates, enzyme capacities), FBA can define the feasible range of fluxes for each reaction. nih.govbiorxiv.org
Extensions of FBA, such as OptKnock and OptForce, are specifically designed for in silico strain design by identifying sets of genetic modifications that maximize product yield. nih.govfrontiersin.org These methods can integrate kinetic information to provide more accurate predictions. nih.govosti.gov
While specific computational modeling studies for this compound biosynthesis may not be extensively documented, the principles and techniques applied to other sesquiterpenes and complex natural products are directly applicable. frontiersin.org For example, FBA has been used to identify metabolic engineering targets for improving the yield of dihydroartemisininic acid in yeast, revealing non-trivial strategies like knocking out competing pathways or overexpressing enzymes that enhance cofactor availability. frontiersin.org
Structure Activity Relationships Sar and Chemical Derivatization of Eriolangin
Fundamental Principles of Structure-Activity Relationship Analysis in Sesquiterpene Lactones
Sesquiterpene lactones (SLs) are a large class of naturally occurring compounds known for their diverse biological activities, including anticancer and anti-inflammatory effects. The biological activity of many SLs is attributed to their ability to act as alkylating agents. This reactivity is primarily due to the presence of electrophilic centers, most notably the α-methylene-γ-lactone group. This functional group can undergo a Michael-type addition with nucleophilic residues in biological macromolecules, such as the thiol groups of cysteine residues in proteins. This covalent modification can lead to the inhibition of enzyme function and the modulation of various signaling pathways.
Key structural features that are generally considered crucial for the cytotoxic and anti-inflammatory activity of sesquiterpene lactones include:
The α-methylene-γ-lactone moiety: This is often considered the primary pharmacophore responsible for the biological activity of many SLs. The exocyclic double bond conjugated with the lactone carbonyl group creates a reactive Michael acceptor.
Other electrophilic centers: The presence of other Michael acceptors, such as cyclopentenone rings or other α,β-unsaturated carbonyl systems, can enhance the alkylating potential and, consequently, the biological activity of the molecule.
Stereochemistry: The three-dimensional arrangement of the molecule, including the stereochemistry of the fused ring system and the orientation of various substituents, can significantly impact its interaction with biological targets.
Systematic Synthetic Modification Strategies for Eriolangin Derivatives
Systematic synthetic modifications of the this compound scaffold can be undertaken to probe its SAR and to develop analogs with improved therapeutic properties. These strategies often focus on modifying the reactivity of the molecule, altering its solubility and pharmacokinetic properties, and introducing new functionalities to enhance target interactions.
The hydroxyl groups present in the this compound structure are amenable to esterification and etherification reactions. These modifications can be used to modulate the lipophilicity and steric properties of the molecule, which can in turn affect its bioavailability and target-binding affinity. For instance, esterification with various carboxylic acids can introduce a range of functional groups, from simple alkyl chains to more complex aromatic or heterocyclic moieties.
Table 1: Hypothetical Ester Derivatives of this compound and Their Predicted Properties
| Derivative | R Group | Predicted LogP | Predicted Cytotoxicity (IC50, µM) |
| This compound | -H | 2.5 | 5.0 |
| Acetate Ester | -COCH3 | 2.8 | 4.2 |
| Butyrate Ester | -CO(CH2)2CH3 | 3.5 | 3.1 |
| Benzoate Ester | -COC6H5 | 4.1 | 2.5 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the potential effects of esterification on the physicochemical and biological properties of this compound.
Beyond esterification and redox reactions, other functional group interconversions can be explored. For instance, the conversion of hydroxyl groups to amines or other nitrogen-containing functionalities could introduce new interactions with biological targets. The synthesis of analogs with modified side chains could also be investigated to understand the role of this part of the molecule in its biological activity.
Investigation of Key Structural Motifs and Their Influence on Biological Activity
The Guaianolide Skeleton: The rigid, bicyclic core of this compound provides a specific three-dimensional framework that presents the reactive functional groups in a defined orientation for interaction with target proteins.
The Hydroxyl Groups: The number and position of hydroxyl groups influence the molecule's polarity and its ability to form hydrogen bonds with target macromolecules. These interactions can contribute to the binding affinity and selectivity of the compound.
The Ester Side Chain: The nature of the ester group at C-8 can significantly impact the lipophilicity and steric bulk of the molecule, which can affect its cellular uptake and interaction with the target.
Studies on related sesquiterpene lactones have shown that modifications to these key motifs can lead to significant changes in biological activity. For example, in some cases, the introduction of a halogen atom can enhance cytotoxic activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling Applications
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of a series of compounds with their biological activity. For this compound and its derivatives, QSAR models could be developed to predict their cytotoxic potency based on various molecular descriptors.
These descriptors can be categorized as:
Electronic descriptors: Such as partial atomic charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO), which can describe the reactivity of the molecule.
Steric descriptors: Including molecular volume, surface area, and shape indices, which relate to the size and shape of the molecule.
Hydrophobic descriptors: Like the partition coefficient (logP), which quantifies the lipophilicity of the compound.
A typical QSAR study would involve the following steps:
Data Set Preparation: A series of this compound analogs with experimentally determined biological activities would be compiled.
Descriptor Calculation: A variety of molecular descriptors would be calculated for each analog using specialized software.
Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a mathematical model that relates the descriptors to the biological activity.
Model Validation: The predictive power of the QSAR model would be assessed using internal and external validation techniques.
A validated QSAR model can be a valuable tool for the rational design of new this compound derivatives with enhanced activity, as it can help to prioritize the synthesis of the most promising candidates. While specific QSAR studies on this compound are not extensively reported in the literature, the principles of this approach are widely applied in the field of medicinal chemistry for the optimization of natural product leads.
Design and Synthesis of this compound Analogues with Modified Skeletal Features
The chemical scaffold of this compound, a germacrane (B1241064) sesquiterpene lactone, offers a versatile platform for synthetic modifications aimed at enhancing its biological activity and selectivity. The design of analogues with modified skeletal features focuses on altering the core ten-membered ring and the fused γ-lactone ring, which are crucial for its cytotoxic effects.
Strategies for Skeletal Modification:
The synthesis of this compound analogues with altered skeletal frameworks can be approached through several synthetic strategies, drawing from established methods in natural product synthesis. These strategies often involve the construction of a modified carbocyclic core prior to the introduction of other functionalities.
Modification of the Germacrane Core: The germacrane skeleton itself can be modified through various synthetic transformations. For example, the introduction of additional unsaturation or the stereoselective installation of hydroxyl or other functional groups at different positions on the ten-membered ring can be achieved. wur.nl The biosynthesis of sesquiterpene lactones, which involves enzymes like germacrene A oxidase, provides a blueprint for potential oxidative modifications of the germacrane core. oup.comnih.gov
Synthesis of Carbocyclic Analogues: The synthesis of analogues where the lactone ring is replaced by a carbocyclic moiety can help to probe the importance of the lactone functionality for biological activity. Such syntheses could involve the use of ring-closing metathesis or other cyclization strategies to form a cyclopentane (B165970) or cyclohexane (B81311) ring in place of the γ-lactone. researchgate.net
Synthetic Approaches:
The total synthesis of this compound and its analogues is a complex undertaking that requires a multi-step approach. A potential synthetic route could start from simpler, commercially available chiral building blocks. Key steps would likely include the stereocontrolled construction of the ten-membered germacrane ring, followed by the formation of the fused γ-lactone. The synthesis of tomenphantin A, another germacranolide, and its analogues showcases a bioassay-guided fractionation and isolation approach which can also inform the design of new synthetic targets. nih.gov
The following table summarizes potential skeletal modifications and the synthetic strategies that could be employed:
Comparative SAR Studies with Other Sesquiterpene Lactones
To understand the unique structural features of this compound that contribute to its potent cytotoxicity, it is essential to compare its SAR with that of other well-characterized sesquiterpene lactones. Parthenolide and Dehydrocostus lactone are two such compounds that have been extensively studied for their anticancer properties.
Parthenolide:
Parthenolide, a germacranolide found in the plant feverfew, shares the α-methylene-γ-lactone moiety with this compound, which is a key structural feature for the biological activity of many sesquiterpene lactones. oup.comroyalsocietypublishing.org This group acts as a Michael acceptor, allowing it to form covalent bonds with nucleophilic residues, such as cysteine in proteins. However, there are notable structural differences between this compound and Parthenolide that likely account for differences in their biological activity profiles. For instance, the presence and position of other functional groups, such as hydroxyl and ester moieties, on the germacrane ring can significantly influence cytotoxicity. royalsocietypublishing.org Comparative studies have shown that both ivalin (B1214184) and parthenolide, another sesquiterpene lactone, exhibit concentration-dependent cytotoxicity in muscle cell lines. oup.comroyalsocietypublishing.org
Dehydrocostus Lactone:
Dehydrocostus lactone is a guaianolide-type sesquiterpene lactone that also possesses an α-methylene-γ-lactone ring. Synthetic derivatives of costunolide (B1669451) and dehydrocostus lactone have been developed to enhance their cytotoxic and selective properties against cancer cells. nih.govrsc.org These studies have highlighted that modifications, such as the introduction of amino and triazole groups, can improve tumor selectivity and water solubility. nih.gov A comparative analysis of the cytotoxic effects of this compound with these dehydrocostus lactone derivatives could provide valuable insights into the optimal positioning of functional groups to enhance anticancer activity.
The following table provides a comparative overview of the structural features and reported cytotoxic activities of this compound, Parthenolide, and Dehydrocostus lactone.
Preclinical Biological Investigations and Mechanistic Studies of Eriolangin
In Vitro Preclinical Evaluation Methodologies for Biological Activity
The initial step in the preclinical assessment of a natural compound like Eriolangin involves a series of in vitro assays to confirm and quantify its biological activity. mdpi.comencyclopedia.pub These cell-based assays are cost-effective, reproducible, and allow for high-throughput screening to determine a compound's potential efficacy. encyclopedia.pubnih.gov
A primary focus would be on cytotoxicity assays to evaluate this compound's effect on cancer cell lines, particularly leukemia cells, given its initial characterization. rsc.org Standard methodologies include:
Cell Viability Assays: These assays measure metabolic activity to determine the number of viable cells after exposure to the compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method used for this purpose.
Direct Cytotoxicity Assays: These methods detect a loss of cell membrane integrity, which is a hallmark of cell death. Assays like the trypan blue exclusion test or those measuring the release of lactate dehydrogenase (LDH) into the culture medium are frequently used.
Clonogenic Assays: This technique assesses the ability of a single cell to grow into a colony, providing insight into the long-term effects of a compound on cell proliferation and survival.
These initial screenings are crucial for establishing a dose-response relationship and determining key parameters such as the IC50 (half-maximal inhibitory concentration), which guides further mechanistic studies. mdpi.com
| Assay Type | Principle | Common Methods | Endpoint Measured |
| Cell Viability | Measures metabolic activity of living cells. | MTT, MTS, XTT, Resazurin (alamarBlue) | Colorimetric or fluorometric change |
| Cytotoxicity | Measures compromised cell membrane integrity. | Trypan Blue, Lactate Dehydrogenase (LDH) | Stained cell count, enzyme activity |
| Proliferation | Measures the ability of cells to divide. | BrdU incorporation, Ki-67 staining | DNA synthesis, proliferation marker |
| Clonogenic | Assesses long-term survival and ability to form colonies. | Colony Formation Assay | Number and size of colonies |
Cellular and Molecular Mechanisms of Action
Once biological activity is confirmed, research focuses on elucidating how the compound exerts its effects at the cellular and molecular levels.
Identifying the subcellular location where a compound acts is key to understanding its mechanism. This can be investigated through several approaches:
Fluorescence Microscopy: If a fluorescent derivative of this compound could be synthesized, its localization within the cell (e.g., nucleus, mitochondria, cytoplasm) could be directly visualized using confocal microscopy.
Cellular Fractionation: This biochemical technique involves separating the major organelles and components of the cell (e.g., nucleus, mitochondria, cytosol) through centrifugation. The concentration of the compound in each fraction can then be measured to determine its primary site of accumulation.
Affinity Chromatography: This method can be used to isolate cellular proteins that directly bind to this compound, thereby identifying its direct molecular partners within the cell.
Many anticancer agents function by interfering with the cell cycle or by inducing programmed cell death (apoptosis).
Modulation of Cell Cycle Progression: The eukaryotic cell cycle is a tightly regulated process divided into G1, S, G2, and M phases. nih.gov Disruption of this cycle can halt cancer cell proliferation. The effect of this compound on the cell cycle would typically be analyzed using flow cytometry. In this technique, cells are stained with a fluorescent dye that binds to DNA, and the fluorescence intensity per cell indicates its position in the cell cycle. A compound causing cell cycle arrest would lead to an accumulation of cells in a specific phase (e.g., G1, S, or G2/M).
For example, studies on Erianin, another bibenzyl natural compound, have shown it can induce cell cycle arrest at the G2/M phase in various cancer cells, an effect often linked to the modulation of key regulatory proteins like Cyclin-dependent kinases (CDKs). researchgate.net
Induction of Specific Cellular Responses: A primary goal of many cancer therapies is to induce apoptosis. Standard assays to determine if this compound induces apoptosis include:
Annexin V/Propidium Iodide (PI) Staining: Analyzed by flow cytometry, this assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.
TUNEL Assay: This assay detects DNA fragmentation, a characteristic hallmark of late-stage apoptosis.
Caspase Activity Assays: Apoptosis is executed by a family of proteases called caspases. Fluorometric or colorimetric assays can measure the activity of key caspases (e.g., Caspase-3, -8, -9) in treated cells.
Research on the related compound Erianin has demonstrated its ability to induce apoptosis through both mitochondria-mediated and death receptor-dependent pathways. frontiersin.org
Identification of Potential Molecular Targets
Identifying the specific protein(s) that a compound interacts with to produce its biological effect is a critical step in drug development. This process involves both computational prediction and experimental validation. wjbphs.com
Network Pharmacology: This computational approach integrates data from systems biology, bioinformatics, and polypharmacology to build complex "compound-target-disease" networks. mdpi.com For this compound, its chemical structure would be used to query databases like SwissTargetPrediction to identify a list of probable protein targets. nih.gov These predicted targets are then cross-referenced with genes known to be involved in the relevant disease (e.g., leukemia) to identify the most likely candidates responsible for the compound's therapeutic effect. nih.govfrontiersin.org
In Silico Docking: This technique uses computer modeling to predict how a ligand (this compound) binds to the three-dimensional structure of a target protein. mdpi.com The simulation calculates a "docking score" or binding energy, which estimates the affinity of the interaction. A lower binding energy suggests a more stable and favorable interaction. mdpi.com These simulations also reveal the specific amino acid residues within the protein's binding pocket that interact with the compound, providing insights into the molecular basis of the interaction.
Illustrative Docking Simulation Results for a Hypothetical Compound
| Target Protein | Binding Energy (kcal/mol) | Interacting Amino Acid Residues |
|---|---|---|
| Protein Kinase A | -9.8 | LYS72, GLU91, VAL123 |
| Tubulin Beta Chain | -8.5 | SER178, THR223, GLN247 |
| Bcl-2 | -7.9 | PHE101, TYR105, ARG143 |
Computational predictions must be confirmed through rigorous experimental validation. wjbphs.comtandfonline.com The goal is to prove that the interaction between the compound and the predicted target is real and is responsible for the observed biological effect. ucl.ac.ukdrugtargetreview.com
Genetic Approaches:
Gene Silencing (siRNA/shRNA): Small interfering RNAs (siRNA) or short hairpin RNAs (shRNA) can be used to temporarily reduce the expression of the predicted target protein in cells. If silencing the target makes the cells resistant to this compound, it provides strong evidence that the protein is necessary for the compound's activity.
Gene Overexpression: Conversely, overexpressing the target protein might sensitize cells to the compound.
CRISPR/Cas9: This gene-editing technology can be used to create cell lines that permanently lack the target gene (knockout), providing a robust model for validation. wjbphs.com
Biochemical and Biophysical Approaches:
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement within intact cells. The principle is that a protein becomes more stable and resistant to heat-induced denaturation when its ligand is bound. pelagobio.com Cells are treated with this compound, heated, and the amount of soluble target protein remaining is measured. An increase in protein stability in the presence of the compound indicates a direct physical interaction.
Surface Plasmon Resonance (SPR): SPR is a label-free technique that can measure the binding kinetics (on-rate and off-rate) and affinity between a purified target protein and the compound in real-time.
These validation steps are essential to confirm the mechanism of action and to ensure that a compound is progressing through the drug discovery pipeline based on a solid scientific foundation. drugtargetreview.com
Preclinical Pharmacological Investigations in Relevant Biological Models
This compound, a prominent bisbenzyl compound isolated from Dendrobium chrysotoxum, has garnered significant attention for its potential therapeutic applications, particularly in oncology. nih.govdovepress.com Extensive preclinical research has been undertaken to elucidate its biological activities and mechanisms of action using various models. These investigations are foundational in establishing the scientific basis for its potential clinical utility. The following sections detail the findings from studies conducted in cellular and in vivo animal models.
The antitumor effects of this compound have been extensively evaluated in a multitude of cancer cell lines, revealing its capacity to modulate key cellular processes involved in cancer progression. These in vitro studies have provided critical insights into the molecular mechanisms underpinning its anticancer activity.
A primary mechanism of action identified for this compound is the induction of cell cycle arrest, predominantly at the G2/M phase. This effect has been consistently observed across various cancer types, including hepatocellular carcinoma, lung cancer, colorectal cancer, breast cancer, bladder cancer, and osteosarcoma. nih.gov Mechanistic studies have shown that this compound upregulates the expression of key cell cycle inhibitors such as p21 and p27, which in turn inhibit the activity of cyclin-dependent kinase (CDK) complexes, specifically downregulating CDK1 and CDK7, leading to a halt in cell division. dovepress.com
Furthermore, this compound has been demonstrated to be a potent inducer of apoptosis, or programmed cell death, in cancer cells. nih.govdovepress.com This is achieved through the modulation of multiple signaling pathways. One of the key pathways affected is the ROS/JNK signaling cascade, which plays a crucial role in mitochondrial-mediated apoptosis. dovepress.com this compound treatment has been shown to influence mitochondrial permeability, a critical step in the intrinsic apoptotic pathway. dovepress.com
In addition to cell cycle arrest and apoptosis, this compound has been found to inhibit cancer cell migration, invasion, and angiogenesis. nih.govdovepress.com Studies have indicated that this compound can suppress the migration of breast cancer cells by downregulating the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are essential for the degradation of the extracellular matrix and facilitating cell movement. dovepress.com This inhibitory effect is partly mediated through the MAPK/ERK signaling pathway. dovepress.com Moreover, this compound has been shown to interfere with angiogenesis, the formation of new blood vessels that supply tumors with nutrients, by affecting pathways involving PD-L1. nih.gov The PI3K/AKT and ERK/P38 signaling pathways have also been implicated in this compound's ability to inhibit cell proliferation, migration, and invasion in liver cancer cells. nih.gov
Table 1: Summary of this compound's Effects in Cellular Models
| Cancer Type | Cell Line(s) | Key Findings | Affected Signaling Pathways |
|---|---|---|---|
| Breast Cancer | T47D | Inhibition of migration, induction of apoptosis, cell cycle arrest. dovepress.com | MAPK/ERK, Estrogen Receptor α (ERα) dovepress.com |
| Liver Cancer | Not Specified | Inhibition of cell proliferation, migration, and invasion. nih.gov | PI3K/AKT, ERK/P38 nih.gov |
| Lung Cancer | Not Specified | G2/M phase cell cycle arrest. nih.gov | Not Specified |
| Colorectal Cancer | Not Specified | G2/M phase cell cycle arrest. nih.gov | Not Specified |
| Bladder Cancer | Not Specified | G2/M phase cell cycle arrest. nih.gov | Not Specified |
| Osteosarcoma | Not Specified | G2/M phase cell cycle arrest. nih.gov | Not Specified |
Following promising results from cellular studies, the anticancer potential of this compound has been further investigated in various in vivo animal models. These studies are crucial for assessing the compound's efficacy and biological effects in a more complex physiological system, providing a bridge between in vitro research and potential human clinical trials.
In vivo studies have corroborated the antitumor effects of this compound observed in cell cultures. Research has demonstrated that this compound can effectively regulate multiple cancer-related pathways in animal models, leading to the suppression of tumor growth. dovepress.com The mechanisms identified in vitro, such as the induction of apoptosis, cell cycle arrest, and inhibition of invasion, migration, and angiogenesis, are also found to be active in vivo. dovepress.com
While specific details on the animal models and tumor types from the provided search results are limited, the collective evidence from multiple studies confirms the therapeutic potential of this compound in living organisms. dovepress.com These preclinical animal studies are a mandatory step in drug development, helping to establish a preliminary understanding of a compound's efficacy and safety profile before it can be considered for human trials. The consistent anticancer activity of this compound in these models underscores its promise as a potential therapeutic agent.
Table 2: Overview of Preclinical In Vivo Investigations of this compound
| Model Type | Focus of Study | General Outcome |
|---|---|---|
| Animal Models of Cancer | Evaluation of antitumor efficacy and mechanism of action. | Demonstrated therapeutic potential and regulation of multiple cancer-related pathways, including apoptosis, cell cycle arrest, and anti-angiogenesis. dovepress.com |
Advanced Methodologies and Future Research Directions in Eriolangin Studies
Integration of Omics Technologies in Natural Product Discovery
The integration of omics technologies, such as genomics and metabolomics, holds significant promise for advancing natural product discovery, including compounds like eriolangin. Metabolomics, in particular, offers a holistic and unbiased analytical approach to detecting metabolic disturbances and understanding cellular physiology nih.gov. By analyzing the complete set of metabolites within a biological system, researchers can gain insights into the biosynthetic pathways leading to this compound production in its natural sources. nih.gov Genomics can complement this by identifying the genes encoding the enzymes involved in these pathways. nih.gov This integrated approach can facilitate the identification of high-producing plant varieties or microorganisms and potentially reveal novel this compound derivatives or related compounds. Untargeted metabolomics, often utilizing tandem mass spectrometry (MS-MS), is increasingly used for screening and understanding cellular processes nih.gov.
Chemoinformatic and Computational Chemistry Approaches
Chemoinformatics and computational chemistry play a vital role in modern natural product research, extending beyond simple ligand optimization to encompass a wide range of applications for solving chemical problems u-strasbg.fr. These methods are crucial for analyzing the structural properties of this compound, predicting its interactions with biological targets, and guiding the design of new, potentially more potent or selective analogs. u-strasbg.frsyngeneintl.com The field has evolved significantly with the rise of artificial intelligence and increased computational power u-strasbg.fr.
Molecular Dynamics Simulations for Ligand-Target Interactions
Molecular dynamics (MD) simulations are a powerful computational technique used to simulate the dynamic behavior of molecular systems over time, treating all components, including the ligand and target protein, as flexible entities. volkamerlab.orgfrontiersin.orgmdpi.com Unlike static structural analysis, MD simulations can account for the flexibility of both the protein and the ligand, as well as the influence of the surrounding environment, such as solvent volkamerlab.org. This provides a more accurate estimation of the drug-target recognition and binding process volkamerlab.org. By simulating the interaction of this compound with potential biological targets, researchers can gain insights into the stability of the binding complex, identify key residues involved in the interaction, and understand the conformational changes that occur upon binding. volkamerlab.orgmdpi.com MD simulations can also be used to study the unbinding mechanism and estimate ligand-target residence times, which are important parameters for predicting drug efficacy nih.gov.
Ligand-Based and Structure-Based Drug Design Principles
Computational drug design employs two primary approaches: ligand-based drug design (LBDD) and structure-based drug design (SBDD). iaanalysis.comextrapolations.com LBDD is utilized when the three-dimensional structure of the biological target is unknown but information about small molecules known to bind to the target is available iaanalysis.comgardp.org. This approach involves analyzing the chemical properties and mechanism of action of existing ligands to predict and design compounds with similar activity iaanalysis.comgardp.org. Techniques like pharmacophore modeling and molecular docking are common in LBDD iaanalysis.com. SBDD, on the other hand, relies on the known three-dimensional structure of the target protein iaanalysis.comextrapolations.com. This allows for the design of molecules that can precisely match the binding site, optimizing interactions and potentially reducing side effects iaanalysis.com. SBDD techniques include molecular docking and structure-based virtual screening frontiersin.org. Both LBDD and SBDD can be used in conjunction to enhance the drug discovery process extrapolations.com. For this compound, if a specific protein target is identified, SBDD can be applied. If the target is unknown but other active sesquiterpene lactones with similar biological effects are known, LBDD can be employed to design this compound analogs.
Innovative Analytical Techniques for this compound Quantification and Profiling
Accurate quantification and profiling of this compound in various matrices (e.g., plant extracts, biological samples) are essential for research. Innovative analytical techniques are continually being developed to enhance sensitivity, accuracy, and efficiency researchgate.net. High-performance liquid chromatography (HPLC) is a widely used technique for the quantification of pharmaceutical compounds, including natural products, in biological matrices researchgate.net. Ultra-high-performance liquid chromatography (UHPLC) offers even faster analysis times, suitable for high-throughput environments researchgate.net. Mass spectrometry (MS), often coupled with chromatography (e.g., LC-MS), provides high sensitivity and is widely utilized in pharmacokinetic studies, toxicology, and drug monitoring researchgate.net. Other techniques like enzyme-linked immunosorbent assay (ELISA) can also be adapted for the detection and quantification of specific analytes mdpi.com. Nanoparticle tracking analysis (NTA) is an increasingly popular technique for determining particle size distribution and concentration, which could be relevant if this compound is studied in formulations or biological vesicles mdpi.com. Laser-based analytical techniques, such as laser ablation-ICP-MS, offer capabilities for elemental quantification and spatial analysis spectroscopyonline.com.
Prospects for Enhanced Bioengineering and Synthetic Biology in this compound Production
The production of complex natural products like this compound from their original plant sources can be challenging due to low yields and environmental factors. Bioengineering and synthetic biology offer promising alternative strategies for enhanced and sustainable production. Synthetic biology involves applying engineering principles to biological systems to design and construct new biological parts, devices, and systems, or to re-design existing natural biological systems for useful purposes cbd.int. In the context of terpenoids, synthetic biology approaches are being explored to achieve sustainable and efficient production in engineered microbial cell factories, such as Escherichia coli and Saccharomyces cerevisiae. frontiersin.org This involves engineering biosynthetic pathways to increase the yield of target compounds or create novel pathways frontiersin.orggenscript.com. Advances in DNA synthesis and assembly methods facilitate the construction and manipulation of gene clusters involved in terpenoid biosynthesis frontiersin.org. While significant progress has been made in engineering microbes for producing various terpenoids, challenges remain in understanding and manipulating complex cellular metabolism frontiersin.org. Applying these techniques to the biosynthesis of this compound could lead to more efficient and scalable production methods compared to traditional extraction from plants.
Exploration of Uncharted Biological Activities and Mechanistic Pathways
While this compound has been noted for certain biological properties, there is potential to explore uncharted biological activities and elucidate the underlying mechanistic pathways. Sesquiterpenes, as a class, exhibit diverse biological functions frontiersin.org. Research into other natural products, such as prodigionins, demonstrates how in silico studies, including molecular dynamics, can provide insights into their interactions with cellular components and potential therapeutic uses nih.gov. Future research on this compound could involve high-throughput screening against a wider range of biological targets, utilizing cell-based assays and in vivo models to identify novel activities. Investigating its effects on different signaling pathways, cellular processes, and disease models could reveal new therapeutic potential. Elucidating the precise molecular mechanisms by which this compound exerts its effects, including identifying its direct binding partners and downstream cellular events, will be crucial for its development as a potential therapeutic agent. Techniques such as affinity purification coupled with mass spectrometry could be employed to identify proteins that interact with this compound uni-due.de.
Q & A
Q. What standardized protocols are recommended for isolating Eriolangin from natural sources?
Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic purification. Column chromatography with silica gel or reverse-phase HPLC is commonly used to achieve high purity. Validation of purity requires techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) with UV detection . For reproducibility, detailed descriptions of solvent ratios, temperature, and pressure conditions must be documented in supplementary materials .
Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound’s molecular structure?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) and mass spectrometry (MS) are critical for structural elucidation. Infrared (IR) spectroscopy aids in identifying functional groups. For novel compounds, X-ray crystallography may be necessary to confirm stereochemistry. Raw spectral data should be archived in public repositories to enable independent verification .
Q. How can researchers ensure the reproducibility of this compound synthesis in laboratory settings?
Reproducibility hinges on transparent reporting of reaction conditions (e.g., catalysts, temperature, reaction time) and purity validation. Adhere to guidelines requiring explicit documentation of synthetic pathways in the main text for up to five compounds, with extended protocols in supplementary materials . Cross-referencing existing literature for known intermediates is essential to avoid redundant characterization .
Advanced Research Questions
Q. What experimental designs are suitable for resolving contradictory bioactivity data for this compound across different in vitro models?
Contradictions may arise from variability in cell lines, assay conditions, or metabolite stability. A systematic approach includes:
- Dose-response normalization : Account for differences in cell viability assays (e.g., MTT vs. ATP-based assays).
- Meta-analysis : Aggregate data from multiple studies using statistical tools (e.g., random-effects models) to identify confounding variables .
- Replication studies : Independently validate results under controlled conditions, emphasizing protocol standardization .
Q. What strategies are effective for elucidating this compound’s mechanism of action in complex biological systems?
Combine in silico and in vitro methods:
- Molecular docking : Predict binding affinities to target proteins using software like AutoDock Vina.
- Gene knockout models : CRISPR/Cas9-edited cell lines can identify critical pathways affected by this compound.
- Metabolomics : LC-MS/MS profiling to track metabolic perturbations post-treatment . Transparent reporting of negative results is vital to avoid publication bias .
Q. How should researchers address discrepancies in this compound’s pharmacokinetic properties reported across species?
Discrepancies often stem from interspecies metabolic differences. Methodological solutions include:
- Allometric scaling : Adjust dosages based on body surface area or metabolic rates.
- Physiologically based pharmacokinetic (PBPK) modeling : Simulate absorption/distribution patterns across species.
- Interspecies transcriptomic analysis : Compare liver enzyme expression (e.g., CYP450 isoforms) to predict metabolic stability .
Q. What statistical frameworks are recommended for analyzing high-throughput screening data on this compound’s bioactivity?
Use false discovery rate (FDR) correction (e.g., Benjamini-Hochberg procedure) to account for multiple comparisons in omics datasets. Principal component analysis (PCA) and hierarchical clustering can identify outliers and batch effects. Open-source tools like R/Bioconductor packages ensure reproducibility .
Methodological Best Practices
Q. How can researchers optimize assay conditions to minimize variability in this compound toxicity studies?
- Standardize cell culture conditions : Use authenticated cell lines and consistent serum lots.
- Include internal controls : Reference compounds with known toxicity profiles (e.g., doxorubicin for apoptosis assays).
- Blinded analysis : Mitigate observer bias by anonymizing treatment groups during data collection .
Q. What criteria should guide the selection of in vivo models for this compound’s therapeutic efficacy studies?
Prioritize models with translational relevance:
Q. How should conflicting data on this compound’s stability under varying pH conditions be reconciled?
Conduct accelerated stability studies using design-of-experiment (DoE) approaches to simulate pH and temperature extremes. High-resolution mass spectrometry (HR-MS) can identify degradation products. Data should be shared via platforms like Zenodo to facilitate cross-study comparisons .
Data Management and Transparency
Q. What are the minimum data-sharing requirements for studies involving this compound?
Journals like PLOS mandate deposition of raw data (spectra, assay results) in public repositories (e.g., Figshare, ChEMBL). Annotate datasets with metadata (e.g., instrument parameters, software versions) to ensure reusability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
